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molecular formula C9H18O2 B8310981 2-Ethyl 2-(hydroxymethyl)hexanal

2-Ethyl 2-(hydroxymethyl)hexanal

Cat. No. B8310981
M. Wt: 158.24 g/mol
InChI Key: UVEFAZXHHJHMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05177267

Procedure details

Disclosed is a continuous process for the manufacture of 2-ethyl-2-(hydroxymethyl)hexanal wherein 2-ethylhexanal, formaldehyde and a tertiary amine are continuously fed to a reaction zone and crude product comprising an aqueous phase and an organic phase containing 2-ethyl-2-(hydroxymethyl)hexanal and 2-ethylhexanal is continuously removed from the reaction zone. Also disclosed are processes for (1) the azeotropic distillation of the organic phase of the crude product whereby unreacted 2-ethylhexanal is recovered and (2) the catalytic hydrogenation of the refined, organic phase of the crude product to produce 2-butyl-2-ethyl-1,3-propanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:10][OH:11])([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].C(C(CCCC)C=O)C.C=O>>[CH2:6]([C:3]([CH2:1][CH3:2])([CH2:4][OH:5])[CH2:10][OH:11])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)(CCCC)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)(CCCC)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is continuously removed from the reaction zone
DISTILLATION
Type
DISTILLATION
Details
the azeotropic distillation of the organic phase of the crude product whereby unreacted 2-ethylhexanal
CUSTOM
Type
CUSTOM
Details
is recovered

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC)C(CO)(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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